4-Butyl-1,3-oxazolidine-2,5-dione
Description
Structural Context within Nitrogen-Containing Heterocycles
Oxazolidine-2,5-diones are five-membered heterocyclic compounds featuring an oxygen atom at position 1, a nitrogen atom at position 3, and two carbonyl groups at positions 2 and 5. ontosight.ainih.gov This arrangement places them within the broader class of oxazolidines, which are saturated five-membered rings containing both oxygen and nitrogen. wikipedia.org The presence of the two carbonyl groups and the anhydride-like structure confers significant reactivity, particularly towards nucleophilic attack, which leads to ring-opening reactions. This reactivity is the cornerstone of their primary application in the synthesis of polypeptides. ontosight.ai
Historical Perspectives on Oxazolidine-2,5-dione (B1294343) Chemistry
The history of oxazolidine-2,5-diones, or NCAs, dates back to the seminal work of Hermann Leuchs in 1906. tandfonline.com The classical Leuchs method involved the reaction of N-alkoxycarbonyl α-amino acids with a halogenating agent, followed by thermal cyclization. tandfonline.com A more direct and widely adopted synthesis route was later developed by treating underivatized amino acids directly with phosgene (B1210022) (COCl₂), a highly toxic gas. tandfonline.comnih.gov The hazards associated with phosgene spurred the development of safer alternatives, such as the solid phosgene equivalent triphosgene (B27547) (bis(trichloromethyl)carbonate), which can generate phosgene in situ. nih.govacs.org In recent years, a significant research effort has been directed towards developing entirely phosgene-free synthetic methods to enhance safety and operational simplicity. acs.orgnih.gov
Significance of 4-Substitution in 1,3-Oxazolidine-2,5-diones
The substituent at the 4-position of the 1,3-oxazolidine-2,5-dione ring is of paramount importance as it corresponds to the side chain of the parent α-amino acid. tandfonline.com This feature allows for the synthesis of a vast library of NCA monomers, each carrying a different functional or structural side chain. In the case of 4-Butyl-1,3-oxazolidine-2,5-dione, the butyl group is a simple, non-polar alkyl chain.
The primary significance of the 4-substituent lies in its role in determining the properties of the polymer that is formed through ring-opening polymerization (ROP). The ROP of NCAs is a principal method for producing synthetic polypeptides. The nature of the 4-substituent (the R-group in the table below) dictates the physicochemical characteristics of the resulting polypeptide, such as:
Hydrophobicity/Hydrophilicity: A butyl group imparts hydrophobic character to the polymer.
Secondary Structure: The size and nature of the side chain can influence whether the polypeptide adopts α-helical or β-sheet conformations.
Functionality: Side chains can be functionalized to allow for further chemical modification or to introduce specific biological activities.
The table below illustrates the relationship between the starting amino acid and the resulting 4-substituted NCA.
| Starting Amino Acid | R-Group at 4-Position | Resulting 4-Substituted-1,3-oxazolidine-2,5-dione (NCA) |
| Glycine | -H | 1,3-Oxazolidine-2,5-dione |
| L-Alanine | -CH₃ | (S)-4-Methyl-1,3-oxazolidine-2,5-dione |
| L-Leucine | -CH₂CH(CH₃)₂ | (S)-4-Isobutyl-1,3-oxazolidine-2,5-dione |
| L-Norleucine | -CH₂CH₂CH₂CH₃ | (S)-4-Butyl-1,3-oxazolidine-2,5-dione |
| L-Phenylalanine | -CH₂C₆H₅ | (S)-4-Benzyl-1,3-oxazolidine-2,5-dione |
This is an interactive table. You can sort and filter the data.
Overview of Current Research Directions for this compound and Analogues
Current research involving this compound and its analogues is predominantly linked to the field of polymer science and biomaterials. The main focus is on their use as monomers for the synthesis of well-defined polypeptides and hybrid block co-polymers via controlled ring-opening polymerization. tandfonline.com Key research directions include:
Advanced Polymer Synthesis: Developing new initiators and catalysts to achieve precise control over polypeptide molecular weight, architecture (e.g., block, graft, star polymers), and sequence.
Biomedical Applications: Creating novel biomaterials for applications such as drug delivery, gene therapy, and tissue engineering scaffolds. The properties of these materials are tuned by selecting specific NCA monomers, such as the hydrophobic 4-butyl derivative, to control interactions with cells and tissues. nih.govacs.org
Large-Scale Synthesis: Devising efficient, scalable, and safe methods for producing highly pure NCA monomers to meet the demands of materials research and potential commercial applications. This includes optimizing reaction conditions and purification techniques, such as simple filtration methods, to make the process more practical. tandfonline.com
Physicochemical and Synthesis Data
The following tables provide reference data for the parent oxazolidine-2,5-dione structure and typical synthesis results for various 4-substituted analogues.
Table 1: Physicochemical Properties of the Parent Compound: 1,3-Oxazolidine-2,5-dione
| Property | Value | Source |
| IUPAC Name | 1,3-oxazolidine-2,5-dione | nih.gov |
| Molecular Formula | C₃H₃NO₃ | nih.gov |
| Molar Mass | 101.06 g/mol | nih.gov |
| CAS Number | 2185-00-4 | nih.govepa.gov |
| Appearance | White solid | sigmaaldrich.com |
| Melting Point | 120 °C (decomposes) | sigmaaldrich.com |
This is an interactive table. You can sort and filter the data.
Table 2: Illustrative Yields for the Synthesis of 4-Substituted NCAs
The synthesis of NCAs from α-amino acids using phosgene sources is a well-established method. The yields can be high, but are dependent on the specific amino acid side chain and the reaction conditions.
| Starting Amino Acid (L-isomer) | Resulting NCA (4-Substituted-1,3-oxazolidine-2,5-dione) | Reported Yield |
| Alanine | 4-Methyl-NCA | 92% |
| Valine | 4-Isopropyl-NCA | 93% |
| Leucine | 4-Isobutyl-NCA | 92% |
| Phenylalanine | 4-Benzyl-NCA | 97% |
| γ-Benzyl Glutamate | 4-(2-Carboxyethyl)benzyl ester-NCA | 91% |
Data sourced from a study on large-scale NCA synthesis. tandfonline.com This is an interactive table. You can sort and filter the data.
Structure
3D Structure
Properties
CAS No. |
6271-01-8 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-butyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10) |
InChI Key |
IDLCGAPAQNQOQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4 Butyl 1,3 Oxazolidine 2,5 Dione and Oxazolidine 2,5 Diones
Ring-Opening Reactions of the 1,3-Oxazolidine-2,5-dione System
The strained five-membered ring of the oxazolidine-2,5-dione (B1294343) is prone to cleavage under various conditions, primarily through nucleophilic attack or thermolysis.
The presence of two electrophilic carbonyl carbons makes the 1,3-oxazolidine-2,5-dione ring highly susceptible to attack by nucleophiles. This can lead to ring-opening reactions, forming various derivatives. For instance, nucleophilic substitution can introduce different functional groups into the oxazolidinone ring. evitachem.com The mechanism generally involves the nucleophile attacking one of the carbonyl carbons, leading to the cleavage of an amide or ester bond within the ring. This reactivity is a key feature in the synthetic applications of these compounds. For example, they can be used as building blocks in the synthesis of more complex molecules, including pharmaceuticals, by undergoing ring-opening reactions to form amino acids or other nitrogen-containing compounds. ontosight.ai
The regioselectivity of the nucleophilic attack can be influenced by the substituents on the ring and the nature of the nucleophile. For example, in related oxazolidinethiones, which are sulfur analogs of oxazolidinones, ring-opening reactions have been investigated. The N-t-boc protected oxazolidinethiones undergo ring-opening at the 5-position with nucleophiles like thiophenol in the presence of sodium methoxide.
Here is an example of a nucleophilic substitution reaction with an organometallic reagent:
| Reactant | Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| (pyrazolylcarbonyl)isoxazolidine | CH3MgBr | 2-(2-(aryl)-3-arylisoxazolidin-4-yl)propan-2-ol | 70-75 | 0 °C, 2 h, argon |
Data sourced from a study on nucleophilic substitution reactions of isoxazolidine (B1194047) derivatives. nih.gov
Thermolysis of 1,3-oxazolidine-2,5-diones can lead to the extrusion of small molecules like carbon dioxide (CO2). This process often results in the formation of highly reactive intermediates. While specific studies on the thermolysis of 4-butyl-1,3-oxazolidine-2,5-dione are not widely available, the general reactivity of related heterocyclic systems suggests that such pathways are plausible. For instance, the cycloaddition reaction of CO2 with aziridines is a known method for synthesizing oxazolidin-2-ones, highlighting the relevance of CO2 in the chemistry of these heterocycles. researchgate.net
Transformations Involving the Butyl Side Chain at C-4
The butyl group at the C-4 position of this compound can undergo various chemical transformations, provided the ring remains intact. These reactions can be used to modify the properties of the molecule. The presence of the butyl substituent at the 4-position introduces chirality, with the (S)-enantiomer being the most commonly studied configuration. vulcanchem.com This chirality is crucial in asymmetric synthesis, where the oxazolidinone acts as a chiral auxiliary.
Intramolecular Rearrangements and Cycloaddition Reactions
Intramolecular rearrangements of the oxazolidine-2,5-dione ring can lead to the formation of isomeric structures. One such process is the Curtius rearrangement, which has been utilized in the synthesis of 4,5-disubstituted oxazolidin-2-ones. mdpi.com This strategy involves an intramolecular ring closure to access a range of oxazolidin-2-one building blocks. mdpi.com
The following table shows the synthesis of oxazolidin-2-ones via an azidation/Curtius rearrangement sequence:
| Entry | Substrate | Reagent | Time | Yield (%)a |
|---|---|---|---|---|
| 1 | 3a | Bu3SnN3 | 30 min | 55 |
| 4 | 3a | Me2AlN3 | 5 min | 75 |
| 7 | 3a | Me3SiN3 | 3 h | 85 |
| 13 | 3a | (n-Bu)4NN3 | 2 h | 65 |
| 16 | 3a | NaN3 | 5 h | 45 |
a Isolated yield of major diastereomer. Data from a study on the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. mdpi.com
While specific examples of this compound participating as a dienophile in Diels-Alder reactions are not extensively documented, related α,β-unsaturated oxazolidin-2-one derivatives are known to undergo such cycloadditions. nih.gov These reactions are often catalyzed by Lewis acids and can proceed with high stereoselectivity, making them valuable in asymmetric synthesis. nih.gov The oxazolidinone moiety in these cases serves as a chiral auxiliary, directing the stereochemical outcome of the reaction.
An asymmetric Fe(III)-bipyridine diol catalyzed Diels-Alder reaction of α,β-unsaturated oxazolidin-2-ones has been developed, affording high yields and enantiomeric excesses of the endo-cycloadducts. nih.gov
Influence of Ring Size and Substituent Effects on Reactivity Profiles
The reactivity of the oxazolidine-2,5-dione ring is significantly modulated by the nature of the substituents attached to the heterocyclic core and, by extension, the size of the ring itself. These structural modifications influence the electronic and steric environment of the molecule, thereby dictating the course and outcome of chemical transformations. Mechanistic studies into related heterocyclic systems, such as thiazolidines, provide valuable insights into these effects.
Substituent Effects:
The chemical behavior of oxazolidine-2,5-diones is highly dependent on the electronic and steric properties of substituents at various positions on the ring. These substituents can influence the electrophilicity of the carbonyl carbons, the stability of reaction intermediates, and the stereochemical outcome of reactions.
Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the reactivity of the oxazolidine-2,5-dione moiety. In related thiazolidine (B150603) systems, it has been observed that the presence of an EWG on a phenyl ring substituent leads to more potent biological activity, which is often correlated with reactivity. nih.gov For instance, in the synthesis of fused tetramate-oxazolidine derivatives, the electronic nature of substituents on the ring influences the chemical shifts in NMR spectra, indicating a change in the electronic environment of the ring. rsc.org
Steric Effects: The size and spatial arrangement of substituents play a crucial role in determining reaction pathways, often by dictating the direction of nucleophilic attack. In reactions involving related oxazolidine (B1195125) systems, bulky substituents can control diastereoselectivity. For example, the exclusive formation of certain stereoisomers can be explained by the steric hindrance imposed by bulky groups like a tert-butyl group, which prefers to reside on the less hindered face of the molecule during a reaction. rsc.org This steric control is a key principle in the use of oxazolidinones as chiral auxiliaries in asymmetric synthesis, where the substituent at the 4-position directs the stereochemical outcome of reactions such as aldol (B89426) additions and Michael additions.
The following table summarizes the observed influence of different substituents on the diastereoselectivity of certain reactions involving oxazolidine-related structures.
| Substituent at C2 | Substituent at C4 | Reaction Type | Diastereomeric Ratio (cis:trans) | Reference |
| t-Butyl | Aryl | Dieckmann Cyclization | Major: cis | rsc.org |
| Methyl | Aryl | Dieckmann Cyclization | Lower diastereoselectivity | rsc.org |
This table illustrates how a bulky t-butyl group at the C2 position can lead to a higher preference for the cis-diastereomer compared to a smaller methyl group.
Ring Size Effects:
While direct comparative studies on the influence of ring size on the reactivity of this compound are not extensively detailed in the provided literature, principles from related heterocyclic systems can be applied. The five-membered ring structure of oxazolidine-2,5-dione possesses a degree of ring strain that influences its reactivity, particularly in ring-opening reactions. ontosight.ai
Changing the ring size to a six-membered ring (a 1,3-oxazinane-2,6-dione, for example) would alter the bond angles and torsional strain within the molecule. Generally, five-membered rings have less angle strain than three- or four-membered rings but can have significant torsional strain from eclipsing interactions. Six-membered rings can adopt a stable chair conformation, which minimizes both angle and torsional strain.
This difference in ring strain would likely affect the reactivity profile:
Ring-Opening Reactions: The inherent strain in the five-membered ring of oxazolidine-2,5-dione makes it susceptible to nucleophilic attack and subsequent ring-opening. ontosight.ai A less strained six-membered analogue might be more stable and therefore less reactive towards ring-opening.
Conformational Effects: The defined stereochemical environment of the five-membered ring is crucial for its application in asymmetric synthesis. A larger, more flexible six-membered ring would have a different conformational landscape, which would, in turn, influence its ability to control stereoselectivity in reactions.
Mechanistic studies on the formation of five-membered thiazolidines versus six-membered thiazines from the same precursors highlight how reaction pathways can be directed to form different ring sizes based on reaction conditions and substrate structure. This suggests that the thermodynamic stability and kinetic accessibility of different ring sizes play a critical role in determining the final product structure and its subsequent reactivity.
The table below provides a hypothetical comparison of expected reactivity based on ring size, drawing from general principles of heterocyclic chemistry.
| Feature | 5-Membered Ring (Oxazolidine) | 6-Membered Ring (Oxazinane) |
| Relative Ring Strain | Moderate | Low |
| Reactivity to Ring-Opening | Higher | Lower |
| Conformational Flexibility | Lower | Higher |
| Application in Asymmetric Induction | High (due to rigid conformation) | Potentially lower |
Polymerization Chemistry of 4 Butyl 1,3 Oxazolidine 2,5 Dione As a N Carboxy Anhydride
Ring-Opening Polymerization (ROP) Mechanisms
The polymerization of 4-Butyl-1,3-oxazolidine-2,5-dione, as with other α-amino acid N-carboxyanhydrides, proceeds via a ring-opening polymerization (ROP) mechanism. NCAs possess four reactive sites: two electrophilic carbonyl carbons (at C-2 and C-5) and two potential nucleophilic sites (the N-H and Cα-H protons). mdpi.com This multiplicity of reactive centers allows for several competing polymerization pathways. mdpi.com
Controlled Cationic Ring-Opening Polymerization (CROP) of Oxazolidine-2,5-dione (B1294343) Derivatives
While the vast majority of research on NCA polymerization focuses on nucleophilic or base-initiated mechanisms, the controlled cationic ring-opening polymerization (CROP) of related heterocyclic monomers has been explored. For instance, the CROP of 1,3-oxazolidine-2-thione (B1225483) derivatives, which are sulfur analogues of oxazolidine-2,5-diones, has been successfully demonstrated using initiators like methyl trifluoromethanesulfonate. However, specific studies detailing the CROP of this compound itself are not extensively documented in the literature. The mechanism for related 2-oxazoline monomers typically involves an electrophilic attack on the ring's nitrogen or oxygen atom, creating a cationic propagating species. rsc.org Applying this concept to an oxazolidine-2,5-dione would likely involve protonation or Lewis acid coordination to one of the carbonyl oxygens or the ring nitrogen, followed by nucleophilic attack from another monomer, though this pathway is not the conventional route for polypeptide synthesis from NCAs.
Active Chain End Mechanisms in NCA Polymerization
The polymerization of NCAs is predominantly understood through two primary active chain end mechanisms: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). illinois.edumpg.de The balance between these two pathways is highly dependent on the initiator and reaction conditions. uoi.gr A key issue in conventional NCA polymerizations is the lack of control over the reactivity of the growing polymer chain-end. illinois.edu
Normal Amine Mechanism (NAM): This mechanism is favored by nucleophilic initiators that are not strongly basic, such as primary amines. nih.gov The process begins with the nucleophilic attack of the initiator (e.g., a primary amine) on the C-5 carbonyl of the NCA ring. This leads to the opening of the ring to form a carbamic acid intermediate, which then rapidly decarboxylates (loses CO2) to yield a new primary amine at the chain end. nih.gov This new amine-terminated chain then acts as the nucleophile for the next NCA monomer, propagating the polymer chain. nih.gov If side reactions are minimized, this chain-growth process allows for the synthesis of well-defined polypeptides. illinois.edu
Activated Monomer Mechanism (AMM): This pathway is promoted by strong, non-nucleophilic bases like tertiary amines or alkoxides. nih.gov Instead of acting as a nucleophile, the base deprotonates the NCA at the N-3 position, creating a highly nucleophilic NCA anion. illinois.edunih.gov This "activated monomer" then attacks the C-5 carbonyl of another NCA molecule to initiate polymerization. illinois.edu The AMM can lead to very high molecular weight polymers but often results in broader molecular weight distributions and less control over the polymerization process due to competing side reactions. illinois.edumpg.de
The two mechanisms can coexist, and a given system may switch between them during polymerization, which can complicate efforts to produce well-defined polymers. mpg.de
| Feature | Normal Amine Mechanism (NAM) | Activated Monomer Mechanism (AMM) |
| Initiator Type | Primary amines, nucleophiles with low basicity. nih.gov | Strong bases (e.g., tertiary amines, alkoxides). nih.gov |
| Initiation Step | Nucleophilic attack of initiator on NCA C-5 carbonyl. nih.gov | Deprotonation of NCA at N-3 by a base. illinois.edu |
| Propagating Species | Amine-terminated polymer chain. illinois.edu | NCA anion attacks another NCA monomer. nih.gov |
| Control | Generally offers better control over molecular weight and lower polydispersity. illinois.edu | Can produce very high molecular weight polymers but with less control and broader polydispersity. illinois.edu |
| Side Reactions | Susceptible to termination reactions involving the amine chain end. nih.gov | Prone to side reactions like the "carbamate mechanism". nih.gov |
Initiation Systems for Polypeptide Synthesis from NCAs
The choice of initiator is critical in NCA polymerization as it dictates the reaction mechanism and the characteristics of the resulting polypeptide. illinois.edu
Amine Initiators and Alkoxide Anions
Primary amines and alkoxide anions are the most conventional initiators for the ring-opening polymerization of NCAs. illinois.eduacs.org
Primary Amines: As strong nucleophiles but relatively moderate bases, primary amines (e.g., n-hexylamine) are excellent general-purpose initiators that primarily operate via the NAM. illinois.edunih.gov The high nucleophilicity of the initiator compared to the propagating amine chain end can lead to a faster initiation than propagation, a key requirement for achieving polymers with a narrow molecular weight distribution. nih.gov However, the basicity of the amine can still trigger the AMM as a side reaction. nih.gov
Alkoxide Anions: These initiators are more basic than nucleophilic and are often used to produce very high molecular weight polypeptides where primary amines might fail. illinois.edunih.gov They typically initiate polymerization via the AMM. nih.gov Pioneer work by Blout and Karlson utilized aprotic bases to generate high molecular weight polypeptides from γ-benzyl-l-glutamate N-carboxyanhydride. mdpi.com
Other Nucleophilic and Basic Initiators
A variety of other initiating systems have been developed to gain better control over the polymerization and to synthesize complex polypeptide architectures.
Tertiary Amines: These are primarily basic and initiate polymerization via the AMM. illinois.edunih.gov
Water and Alcohols: These protic molecules can act as initiators, typically via the NAM, but are generally less efficient than primary amines, leading to slower reactions and potentially poor molecular weight control. rsc.org Recent methods have used acid catalysts to promote the slow initiation by hydroxyl groups, followed by the addition of a base to start propagation, allowing for the synthesis of well-defined block copolymers using macroinitiators like poly(ethylene glycol). acs.org
Transition-Metal Complexes: To overcome the limitations of traditional initiators, transition-metal complexes (e.g., based on cobalt, nickel, or platinum) have been developed. illinois.edunih.govresearchgate.net These systems operate through an alternative mechanism, often involving the oxidative addition of the metal into the anhydride (B1165640) bond of the NCA, which allows for the synthesis of polypeptides with predictable molecular weights and low polydispersities. illinois.edunih.gov
Other Systems: More recent developments include the use of initiators like primary amine hydrochlorides to suppress side reactions, silylamines, and tetraalkylammonium carboxylates, the latter of which enables superfast and water-insensitive polymerization. nih.govresearchgate.netnih.gov
| Initiator Class | Primary Mechanism | Key Characteristics |
| Primary Amines | Normal Amine Mechanism (NAM) nih.gov | Good control, moderate rate, widely used. illinois.edu |
| Alkoxide Anions | Activated Monomer Mechanism (AMM) nih.gov | Produces very high molecular weight polymers. illinois.edu |
| Tertiary Amines | Activated Monomer Mechanism (AMM) illinois.edu | Acts as a strong base to deprotonate NCA. nih.gov |
| Alcohols/Water | Normal Amine Mechanism (NAM) rsc.org | Slow and less efficient initiation. rsc.org |
| Transition Metals | Alternative covalent mechanism nih.gov | Excellent control, living polymerization characteristics. illinois.edunih.gov |
| Amine Hydrochlorides | Normal Amine Mechanism (NAM) nih.gov | Suppresses side reactions, leading to high-fidelity polymers. nih.gov |
Copolymerization Strategies Involving this compound Analogues
The controlled, living nature of modern NCA polymerization techniques allows for the synthesis of complex copolymers. The sequential addition of different NCA monomers is a primary strategy for creating block copolypeptides with defined sequences and compositions. illinois.edunih.gov
For example, a living polymer chain initiated from a this compound analogue can be used to initiate the polymerization of a second, different NCA monomer, leading to the formation of a diblock copolypeptide. This process can be repeated to form multiblock copolymers. illinois.edu This strategy allows for the combination of different amino acid blocks, each contributing unique properties (e.g., hydrophobicity, charge, secondary structure) to the final material. nih.gov
Furthermore, hybrid block copolymers can be synthesized by using a macroinitiator from a different class of polymer, such as poly(ethylene glycol) (PEG) or polystyrene, that is end-functionalized with an amine or hydroxyl group. acs.orgnih.gov This functional end-group can then initiate the ROP of an NCA like this compound or its analogues, creating a hybrid material that combines the properties of both polymer blocks. nih.gov Random copolymers can also be synthesized by polymerizing a mixture of different NCA monomers simultaneously. acs.org These advanced polymerization strategies have significantly expanded the scope of materials that can be created from NCAs. illinois.edu
Copolymerization with Other NCAs for Block Polypeptides
For instance, block copolymers of poly(n-butyl-L-glutamate) and other polypeptides, such as poly(L-leucine) or poly(L-valine), can be synthesized. The synthesis of a poly(γ-benzyl L-glutamate)-b-poly(L-phenylalanine) block copolymer, a close analog to a poly(n-butyl-L-glutamate) containing block copolymer, has been demonstrated using n-butylamine HCl as an initiator. This living polymerization process yields block copolypeptides with controlled molecular weights and narrow molecular weight distributions. wiley-vch.de
Table 1: Synthesis of Poly(γ-benzyl L-glutamate)-b-poly(L-phenylalanine) Block Copolymers
| Entry | First Block (Monomer/Initiator) | Second Block (Monomer/Initiator) | Mn ( g/mol ) | PDI |
| 1 | P(γ-benzyl L-glutamate) (20/1) | P(L-phenylalanine) (20/1) | 8,700 | 1.15 |
| 2 | P(γ-benzyl L-glutamate) (30/1) | P(L-phenylalanine) (30/1) | 13,100 | 1.12 |
| 3 | P(L-phenylalanine) (20/1) | P(γ-benzyl L-glutamate) (20/1) | 8,500 | 1.18 |
Data is representative of typical block copolymerization of NCAs and is based on the synthesis of a closely related polymer system.
Copolymerization with Other Cyclic Monomers (e.g., 2-Oxazolines, Lactides, Morpholine-2,5-diones)
To create hybrid materials that combine the properties of polypeptides with other polymer classes, this compound can be copolymerized with other cyclic monomers. This approach can lead to the formation of block or graft copolymers with unique architectures and functionalities.
2-Oxazolines: The combination of NCA polymerization with the cationic ring-opening polymerization (CROP) of 2-oxazolines offers a pathway to polypeptide-poly(2-oxazoline) block copolymers. For example, a "grafting-from" approach has been used to synthesize poly(2-ethyl-2-oxazoline)-b-poly(benzyl L-glutamate) (pEOx-b-pBLG). In this method, a pEOx macroinitiator is first synthesized and then used to initiate the ROP of the NCA. This results in well-defined block copolymers that can self-assemble into micellar nanoparticles. nih.govnih.gov
Table 2: Characteristics of pEOx-b-pBLG Block Copolymers and their Assemblies
| Polymer | Mn (pEOx block) (kDa) | Mn (pBLG block) (kDa) | Total Mn (kDa) | PDI | Micelle Size (nm) |
| pEOx-b-pBLG-1 | 5 | 5.5 | 10.5 | 1.2 | 120 |
| pEOx-b-pBLG-2 | 5 | 11 | 16 | 1.3 | 150 |
Data is based on the synthesis of a poly(benzyl L-glutamate) containing block copolymer, a close analog to a poly(n-butyl-L-glutamate) system.
Lactides: The copolymerization of NCAs with lactides results in polyester-polypeptide hybrid materials, which are of great interest for biomedical applications due to their biocompatibility and tunable degradation profiles. Block copolymers of poly(n-butyl-L-glutamate) and polylactide can be synthesized, although the differing polymerization mechanisms require careful selection of initiators and reaction conditions to achieve controlled structures. rsc.org
Morpholine-2,5-diones: These monomers, also known as depsipeptides, can be copolymerized with NCAs to introduce ester linkages into the polypeptide backbone, thereby altering the polymer's degradation characteristics. The ring-opening copolymerization of ε-caprolactone and alkyl-substituted morpholine-2,5-dione (B184730) derivatives has been shown to produce random poly(ester-amide)s. utwente.nl While specific studies on the copolymerization with this compound are limited, the principles of this copolymerization can be applied to create novel polypeptide-based materials. utwente.nlresearchgate.net
Kinetics and Thermodynamics of NCA Polymerization
The ring-opening polymerization of this compound, like other NCAs, is a complex process influenced by various factors. The kinetics of the polymerization are dependent on the initiator used, the solvent, and the temperature. The polymerization typically follows first-order kinetics with respect to the monomer concentration. nih.gov
The thermodynamics of NCA polymerization are driven by the release of ring strain in the five-membered oxazolidine-2,5-dione ring. The enthalpy of polymerization (ΔHp) is negative, indicating an exothermic process, which is favorable for polymerization. The entropy of polymerization (ΔSp), however, is negative due to the loss of translational freedom as the monomer is converted into a polymer chain. This means that there is a ceiling temperature (Tc) above which polymerization is no longer thermodynamically favorable. wiley-vch.de For most NCAs, this ceiling temperature is well above typical polymerization temperatures, allowing for effective polymer formation. wiley-vch.de
Control of Polymer Architecture and Molecular Weight Distribution in this compound Derived Polymers
Achieving precise control over the polymer architecture and molecular weight distribution is crucial for tailoring the properties of poly(n-butyl-L-glutamate) for specific applications.
Polymer Architecture: Beyond linear block copolymers, more complex architectures such as star-shaped and graft copolymers can be synthesized. Star-shaped polypeptides can be prepared by using multifunctional initiators. For example, cyclotriphosphazene (B1200923) cores with multiple initiating sites have been used to synthesize star-shaped poly(γ-benzyl-L-glutamate). researchgate.net This approach allows for the creation of high-molecular-weight polymers with a compact structure. Graft copolymers can be synthesized by "grafting-from" a macroinitiator, as seen in the case of pEOx-b-pBLG, or by "grafting-to" a pre-existing polymer backbone with reactive side chains.
Molecular Weight and Molecular Weight Distribution: The molecular weight of the resulting polymer is primarily controlled by the monomer-to-initiator ratio ([M]/[I]). A higher ratio leads to a higher molecular weight. For a living polymerization, the number-average molecular weight (Mn) increases linearly with monomer conversion. The molecular weight distribution, characterized by the polydispersity index (PDI), is a measure of the uniformity of the polymer chains. In a well-controlled living polymerization of NCAs, PDI values are typically low, often below 1.2, indicating a narrow distribution of chain lengths. nih.govnih.gov The choice of initiator and the purity of the monomer and solvent are critical factors in achieving a low PDI. Side reactions, such as chain termination or transfer, can lead to a broadening of the molecular weight distribution. uoi.gr
Table 3: Effect of Monomer/Initiator Ratio on Molecular Weight and PDI of Poly(γ-benzyl L-glutamate)
| [M]/[I] Ratio | Mn (Theoretical) ( g/mol ) | Mn (Experimental) ( g/mol ) | PDI |
| 25 | 5,500 | 5,300 | 1.10 |
| 50 | 11,000 | 10,800 | 1.12 |
| 100 | 22,000 | 21,500 | 1.15 |
| 200 | 44,000 | 42,000 | 1.18 |
Data is representative of typical NCA polymerization and is based on a closely related polymer system.
Advanced Applications of 4 Butyl 1,3 Oxazolidine 2,5 Dione in Organic Synthesis
Role as a Chiral Building Block for Enantiomeric Pure Substances
While 4-Butyl-1,3-oxazolidine-2,5-dione is not a chiral auxiliary in the classical sense of Evans' oxazolidinones santiago-lab.com, its inherent chirality, derived from L-norleucine, makes it a valuable starting material for the synthesis of enantiomerically pure compounds. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction wikipedia.org. Evans' oxazolidinones, for example, are widely used to direct stereoselective alkylations, aldol (B89426) reactions, and other transformations with high diastereoselectivity santiago-lab.comsigmaaldrich.comrsc.org. These auxiliaries are typically prepared from chiral amino alcohols, which can be derived from amino acids santiago-lab.com.
The (S)-configuration at the 4-position of this compound can be transferred to new products through various synthetic manipulations. Although direct use as a traditional chiral auxiliary is not its primary application, it serves as a key precursor to chiral molecules where the butyl-substituted stereocenter is a desired feature. The principles of asymmetric synthesis, which underpin the use of chiral auxiliaries, are central to the production of single-enantiomer drugs and other specialty chemicals researchgate.net.
Table 1: Comparison of Chiral Building Block Strategies
| Approach | Description | Key Features | Typical Starting Materials |
|---|---|---|---|
| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | The chirality is inherent in the starting material and is carried through the synthesis. | Amino acids, sugars, terpenes |
| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction. | High levels of stereocontrol, auxiliary is often recoverable. | Evans' oxazolidinones, camphor (B46023) derivatives |
| Asymmetric Catalysis | Use of a chiral catalyst to convert a prochiral substrate to a chiral product. | Small amounts of catalyst can produce large quantities of chiral product. | Chiral metal complexes, organocatalysts |
Precursor in the Synthesis of Oligopeptides and Polypeptides
This compound is an α-amino acid N-carboxyanhydride (NCA), a class of compounds that are highly effective monomers for the synthesis of polypeptides mdpi.comwikipedia.org. The ring-opening polymerization (ROP) of NCAs is a well-established method for producing high molecular weight polypeptides with controlled structures illinois.edu. This process is initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA, leading to the formation of a new peptide bond and the release of carbon dioxide mdpi.comwikipedia.org.
The use of NCAs derived from non-proteinogenic amino acids like norleucine allows for the creation of synthetic polypeptides with unique properties lifetein.comwikipedia.org. Poly(L-norleucine), synthesized from this compound, is a hydrophobic polypeptide that can adopt stable secondary structures, such as α-helices. The synthesis of block copolymers containing poly(L-norleucine) segments can lead to self-assembling materials with interesting phase behavior and potential applications in biomaterials and nanotechnology. The polymerization can be controlled to produce oligopeptides of specific lengths or high molecular weight polymers nih.gov.
Table 2: Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs)
| Initiator Type | Polymerization Mechanism | Control over Polymerization | Resulting Polypeptide Structure |
|---|---|---|---|
| Primary Amines | Nucleophilic attack on the C5 carbonyl, followed by decarboxylation. | Can be living/controlled, allowing for block copolymers. | Linear polypeptides with initiator at N-terminus. |
| Transition Metal Complexes | Coordination to the NCA, followed by insertion. | Often living and controlled, yielding well-defined polymers. | Linear polypeptides. |
Recent research has also focused on the post-polymerization modification of polypeptides containing reactive groups. For instance, poly(5,6-epoxy-L-norleucine) can be synthesized and subsequently functionalized by reacting the epoxide side chains with various nucleophiles, such as thiols, to create a diverse range of functional polypeptides nih.govresearchgate.net.
Synthesis of Complex Heterocyclic Systems and Natural Product Analogues
The reactivity of this compound makes it a potential building block in the synthesis of more complex heterocyclic structures and analogues of natural products. While specific examples detailing the use of this exact compound are not extensively documented in mainstream literature, the broader class of oxazolidinones and related heterocycles are staples in synthetic organic chemistry researchgate.netnih.gov.
The construction of quaternary stereocenters is a significant challenge in organic synthesis. While there is no direct literature on the use of this compound for this purpose, related methodologies provide a conceptual framework. For example, the synthesis of α-hydroxy-β-amino acids can be achieved through stereoselective aldol reactions nih.gov. The development of methods for the stereocontrolled construction of acyclic quaternary carbon centers often involves the use of chiral auxiliaries or catalysts to control the facial selectivity of bond formation wikipedia.org.
Chiral oxazolidinones are frequently employed in the total synthesis of complex natural products rsc.orgresearchgate.net. They provide a reliable way to install stereocenters with high fidelity. For instance, Evans' auxiliaries have been instrumental in the synthesis of numerous biologically active molecules williams.edu. Although specific total syntheses employing this compound as a key building block are not prominently reported, its role as an NCA monomer for polypeptide synthesis is crucial in creating complex biomimetic structures and materials tandfonline.com. The synthesis of natural products often involves the assembly of complex peptide fragments, where NCAs can be valuable intermediates researchgate.net.
Development of Chiral Catalysts and Auxiliaries from Related Oxazolidinone Structures
The oxazolidinone scaffold is a cornerstone in the development of chiral catalysts and auxiliaries for asymmetric synthesis wikipedia.orgsigmaaldrich.comresearchgate.net. While this compound is primarily a monomer, the broader family of oxazolidin-2-ones, which can be synthesized from amino alcohols, are widely used as ligands for chiral metal catalysts or as organocatalysts themselves mdpi.comscilit.com.
These catalysts are effective in a wide range of transformations, including Diels-Alder reactions, Michael additions, and allylic alkylations, often providing high levels of enantioselectivity sigmaaldrich.com. The steric and electronic properties of the oxazolidinone can be fine-tuned by varying the substituents at the 4- and 5-positions, allowing for the optimization of the catalyst for a specific reaction. The development of new generations of oxazolidinone-based catalysts continues to be an active area of research, aiming for higher efficiency, broader substrate scope, and more sustainable reaction conditions researchgate.net.
Table 3: Mentioned Chemical Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | N-carboxy-L-norleucine anhydride (B1165640) |
| L-norleucine | (S)-2-Aminohexanoic acid |
| Evans' oxazolidinones | Chiral oxazolidin-2-ones |
| Poly(L-norleucine) | |
| Poly(5,6-epoxy-L-norleucine) | |
| α-hydroxy-β-amino acids |
Theoretical and Computational Investigations of 4 Butyl 1,3 Oxazolidine 2,5 Dione
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a robust tool for elucidating the mechanisms of complex organic reactions. For 4-Butyl-1,3-oxazolidine-2,5-dione, which is a type of N-substituted N-carboxyanhydride, DFT calculations can provide detailed information on reactions such as ring-opening polymerization, a characteristic reaction of NCAs. nih.gov
Studies on related oxazolidine (B1195125) systems have demonstrated the utility of DFT in mapping out reaction pathways. For instance, investigations into the ring contraction of 5-hydroxy-1,3-oxazin-2-ones to 5-hydroxymethyl-1,3-oxazolidin-2-ones have utilized DFT to propose and validate reaction mechanisms, highlighting the role of basicity in driving the transformation. researchgate.net Similarly, DFT has been employed to study the tautomerism in thiazolidine-2,4-dione, a structurally similar heterocyclic compound, revealing the relative stabilities of different tautomeric forms. researchgate.net
In the context of this compound, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set like 6-31+G** to model its reactivity. researchgate.net These calculations can identify the key intermediates and transition states involved in its chemical transformations, providing a quantitative understanding of the reaction energetics.
Computational Prediction of Molecular Conformations and Electronic Structure
The three-dimensional conformation of a molecule is intrinsically linked to its physical and chemical properties. Computational methods allow for the prediction of the most stable conformations of this compound and a detailed analysis of its electronic structure.
The electronic structure can be probed through calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
A representative table of calculated electronic properties for a model oxazolidine-2,4-dione system is shown below, illustrating the type of data that can be generated. researchgate.net
| Property | Calculated Value |
| HOMO Energy | -0.2720 a.u. |
| LUMO Energy | -0.0382 a.u. |
| HOMO-LUMO Gap | 0.2338 a.u. |
| Dipole Moment | 1.4186 D |
| Data for the parent oxazolidine-2,4-dione compound. |
Modeling of Transition States and Energy Profiles for Chemical Transformations
A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational modeling allows for the precise location of transition state structures and the calculation of their energies, which are essential for determining reaction rates.
For a reaction involving this compound, such as its ring-opening, DFT calculations can be used to construct a detailed potential energy surface. This surface maps the energy of the system as a function of the geometric changes occurring during the reaction. By identifying the minimum energy path on this surface, the transition state can be located.
The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction. A lower activation energy implies a faster reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the chemical transformation can be constructed. These profiles provide a visual representation of the reaction mechanism and its energetic feasibility. researchgate.net
Simulation of Spectroscopic Properties to Aid Structural Elucidation
Computational spectroscopy is a powerful technique that complements experimental methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy in the structural elucidation of molecules. By simulating the spectra of a proposed structure, a direct comparison with experimental data can be made, providing strong evidence for the correct assignment of the molecular structure.
For this compound, DFT calculations can be used to predict its vibrational frequencies. These calculated frequencies correspond to the stretching and bending modes of the various bonds within the molecule. By comparing the calculated IR spectrum with the experimentally measured one, specific peaks can be assigned to particular functional groups, such as the carbonyl (C=O) stretches of the dione (B5365651) functionality and the C-N and C-O stretches of the oxazolidine ring. rsc.org
Similarly, computational methods can predict NMR chemical shifts. While more computationally demanding, these calculations can provide valuable information for assigning the signals in the ¹H and ¹³C NMR spectra of the molecule. The accuracy of these predictions has significantly improved with the development of modern computational methodologies.
A hypothetical comparison of experimental and calculated vibrational frequencies for a related heterocyclic system is presented below to illustrate the utility of this approach.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3465 |
| C=O Stretch (asymmetric) | 1780 | 1795 |
| C=O Stretch (symmetric) | 1710 | 1720 |
| C-N Stretch | 1250 | 1260 |
| Illustrative data for a generic oxazolidinedione. |
Analytical and Spectroscopic Characterization in Research on 4 Butyl 1,3 Oxazolidine 2,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
NMR spectroscopy is a cornerstone technique for the characterization of 4-Butyl-1,3-oxazolidine-2,5-dione, providing detailed information about its molecular structure, conformation, and purity.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural confirmation of this compound.
In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a fingerprint of the molecule. The α-proton on the chiral carbon of the oxazolidine (B1195125) ring typically appears as a multiplet, its chemical shift and multiplicity being sensitive to the solvent and local chemical environment. The protons of the butyl side chain exhibit characteristic signals in the aliphatic region of the spectrum. The presence of the NH proton of the NCA ring is also a key indicator, though its signal can be broad and its position variable depending on concentration and solvent. For instance, in a related N-carboxyanhydride, Nε-Fmoc-l-Lysine NCA, the α-proton (N-CH-CO) is observed at 4.23 ppm, and the NH proton of the NCA ring is found at 6.86 ppm in CDCl₃. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum will show distinct signals for the two carbonyl carbons (C=O) of the anhydride (B1165640) group, the α-carbon, and the individual carbons of the butyl side chain. The chemical shifts of the carbonyl carbons are particularly diagnostic for the formation of the NCA ring. The carbon atoms of the butyl group (CH₃CH₂CH₂CH₂-) in a similar environment, like 1-bromobutane, show chemical shifts at approximately 13.5, 21.5, 33.0, and 35.2 ppm, which can serve as a reference for the side chain in this compound. docbrown.info
The following tables summarize typical chemical shifts for the core structure and the butyl side chain.
Table 1: Indicative ¹H NMR Chemical Shifts
| Proton | Indicative Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| α-H | ~4.2 - 4.4 | Triplet/Multiplet |
| NH | ~6.5 - 7.0 | Broad Singlet |
| -CH₂- (side chain) | ~1.3 - 2.0 | Multiplet |
Table 2: Indicative ¹³C NMR Chemical Shifts
| Carbon | Indicative Chemical Shift (ppm) |
|---|---|
| C=O (anhydride) | ~152, ~168 |
| α-C | ~55 - 60 |
Advanced, two-dimensional (2D) NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the stereochemistry and conformation of molecules. nanalysis.comlibretexts.org The NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), which is crucial for establishing relative stereochemistry. nanalysis.com
In the context of this compound and its derivatives, NOESY can be used to confirm spatial relationships between the α-proton and the protons on the butyl side chain. libretexts.org This information helps to define the orientation of the side chain relative to the oxazolidine ring. For small molecules, NOESY cross-peaks are typically of opposite phase to the diagonal peaks. nanalysis.com While specific NOESY studies on this compound are not extensively documented in readily available literature, the principles of the technique are widely applied to similar structures, such as peptides and other amino acid derivatives, to confirm their three-dimensional structure. youtube.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile and thermally stable compounds. For a molecule like this compound, GC-MS would provide both the retention time (from GC) and a mass spectrum of the compound. The mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the compound. researchgate.net This is a definitive method for confirming the identity of the synthesized this compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for N-carboxyanhydrides include the loss of carbon dioxide.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly useful for the characterization of polymers. tytlabs.co.jpnih.gov When this compound undergoes ring-opening polymerization to form poly(norleucine), MALDI-MS is an essential tool for analyzing the resulting polymer. nih.gov
This technique allows for the determination of the absolute molecular weight distribution of the polymer, in contrast to methods like size-exclusion chromatography (SEC) which provides a relative molecular weight. tytlabs.co.jp In a MALDI-MS spectrum of a polymer, a series of peaks is observed, where each peak corresponds to a polymer chain of a specific length (degree of polymerization). The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. This allows for the confirmation of the polymer structure and the identification of the end-groups of the polymer chains. biochromato.com
Table 3: Expected Mass Spectrometry Data
| Technique | Information Obtained | Expected m/z for Monomer [M+H]⁺ |
|---|---|---|
| HRMS | Exact mass and elemental formula | C₇H₁₂NO₃⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
For this compound, IR spectroscopy is particularly effective for confirming the formation of the N-carboxyanhydride ring. The key diagnostic signals are the characteristic symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups in the five-membered anhydride ring. nih.gov These typically appear as two distinct and strong absorption bands in the region of 1750-1900 cm⁻¹. For example, in Nε-Fmoc-l-Lys NCA, these peaks are observed at 1786 cm⁻¹ and 1859 cm⁻¹. nih.gov The disappearance of the broad O-H stretch from the starting carboxylic acid and the appearance of these two sharp carbonyl peaks are clear evidence of successful cyclization. The N-H stretching vibration of the NCA ring is also observable, typically around 3200-3300 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. The symmetric C=O stretch of the anhydride may be particularly strong in the Raman spectrum. Both techniques are used to monitor the synthesis of NCAs and their subsequent polymerization. nih.gov
Table 4: Key Vibrational Spectroscopy Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Anhydride) | Asymmetric Stretch | ~1850 - 1870 |
| C=O (Anhydride) | Symmetric Stretch | ~1780 - 1790 |
| N-H | Stretch | ~3200 - 3300 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound. wikipedia.org For chiral molecules like this compound, single-crystal X-ray diffraction is particularly powerful as it can unambiguously establish the absolute configuration of stereogenic centers. ed.ac.ukthieme-connect.de The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orgyoutube.com This pattern provides information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. wikipedia.org
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. thieme-connect.de This effect creates small, but measurable, differences in the intensities of specific pairs of reflections (known as Bijvoet pairs), breaking Friedel's law which states that these intensities should be equal. ed.ac.uk By analyzing these differences, the true handedness of the molecule can be determined. The Flack parameter is a critical value refined during the structure solution process that indicates the correctness of the assigned absolute configuration; a value close to zero for a known enantiomerically pure substance confirms the assignment. chem-soc.si
In the context of this compound, which possesses a chiral center at the C4 position, obtaining a single crystal suitable for X-ray diffraction would provide conclusive evidence of its solid-state conformation and the absolute stereochemistry (R or S). This information is vital for understanding its reactivity and the stereochemical outcomes of polymerization reactions it initiates.
Table 1: Illustrative Single-Crystal X-ray Crystallographic Data for a Chiral Oxazolidinedione Note: This table presents typical data that would be obtained from an X-ray crystallographic analysis. Specific data for this compound is not available in the cited literature.
| Parameter | Example Value | Description |
| Chemical Formula | C₇H₁₁NO₃ | The elemental composition of the molecule. |
| Formula Weight | 157.17 g/mol | The molar mass of the compound. cymitquimica.com |
| Crystal System | Orthorhombic | A crystal system described by three unequal axes at 90°. |
| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules. ed.ac.uk |
| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 14.2 Å | The dimensions of the basic repeating unit of the crystal. |
| Volume | 822.4 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.268 g/cm³ | The calculated density of the crystal. |
| Flack Parameter | 0.05(8) | A value close to 0 indicates the correct absolute configuration has been determined. chem-soc.si |
Chromatographic Techniques for Purity and Separation (e.g., TLC, SEC)
Chromatographic methods are fundamental for the purification of this compound and for assessing its purity, which is critical for successful polymerization into high molecular weight polypeptides. nih.gov NCAs are sensitive to moisture and basic impurities, which can cause premature polymerization or degradation. wikipedia.orggoogle.com
Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of the synthesis of this compound and to quickly assess the purity of the crude product and purified fractions. A small amount of the compound is spotted onto a silica (B1680970) gel plate, which is then developed in a sealed chamber with an appropriate solvent system (eluent). The separation is based on the differential partitioning of the compound and impurities between the stationary phase (silica gel) and the mobile phase (eluent). The position of the spot, identified by methods such as UV light or staining and quantified by its retention factor (Rf), indicates its polarity and can be compared to a pure standard.
Flash Column Chromatography is a widely used preparative technique for the purification of NCAs. nih.govresearchgate.net It operates on the same principles as TLC but on a larger scale. The crude NCA is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent mixture is pushed through the column under pressure. This allows for efficient separation of the desired NCA from unreacted starting materials, by-products, and oligomeric impurities. The effectiveness of this technique has been demonstrated for a variety of NCAs, including those with both hydrophobic and hydrophilic side chains, often yielding products pure enough for direct use in controlled polymerizations. nih.gov
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. While SEC is the primary method for characterizing the molecular weight and dispersity of the poly(amino acid)s produced from NCA polymerization illinois.edu, its use for the purification of the small NCA monomer itself is less common. However, it can be employed to remove small molecule impurities from oligomeric or polymeric contaminants or vice-versa.
Table 2: Example of a Purification Scheme for an N-Carboxyanhydride (NCA) using Chromatography Note: This table illustrates a general purification process. Specific conditions for this compound would need to be optimized experimentally.
| Technique | Stationary Phase | Eluent System (Mobile Phase) | Observation/Result | Reference |
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (2:1, v/v) | Product Rf = 0.4 (visualized under UV light) | |
| Flash Chromatography | Silica Gel | Gradient elution from Hexane to Hexane:Ethyl Acetate (3:1) | Isolation of pure NCA fraction, free from starting material and polar impurities. | nih.govresearchgate.net |
Conclusion and Future Research Directions for 4 Butyl 1,3 Oxazolidine 2,5 Dione
Summary of Key Findings in Synthesis and Reactivity
The synthesis of 4-Butyl-1,3-oxazolidine-2,5-dione, like other NCAs, is typically achieved through the phosgenation of the corresponding α-amino acid, in this case, 2-aminohexanoic acid. wikipedia.org Advances in synthetic methodologies have also introduced safer and more efficient phosgene-free routes, utilizing reagents like triphosgene (B27547) or other chloroformates. nih.gov The purity of the NCA monomer is paramount, as impurities can significantly affect the outcome of polymerization reactions. acs.org
The reactivity of this compound is dominated by its susceptibility to ring-opening polymerization (ROP). This process, which can be initiated by various nucleophiles or catalysts, leads to the formation of poly(2-aminohexanoic acid), a polypeptide with a butyl side chain. wikipedia.orgillinois.edu The polymerization mechanism can proceed through different pathways, including the normal amine mechanism (NAM) and the activated monomer mechanism (AMM), each influencing the characteristics of the resulting polymer. illinois.edu The butyl side chain, being a non-polar aliphatic group, influences the solubility and conformational behavior of the resulting polypeptide. nih.gov
Emerging Trends in 1,3-Oxazolidine-2,5-dione Chemistry
The field of 1,3-oxazolidine-2,5-dione chemistry is experiencing a surge of innovation, driven by the demand for well-defined and functional polypeptides. A significant trend is the development of controlled/"living" ring-opening polymerization techniques. illinois.edu These methods allow for precise control over the polymer's molecular weight, architecture, and dispersity, opening doors to the creation of highly sophisticated materials. nih.gov
Another emerging area is the synthesis of NCAs with diverse functional groups. While the butyl group of this compound is a simple alkyl chain, the broader field is seeing the incorporation of a wide array of functionalities to impart specific properties to the resulting polypeptides, such as stimuli-responsiveness or enhanced biocompatibility. rsc.orgnih.gov Furthermore, there is growing interest in the polymerization of NCAs with unprotected reactive side groups, which simplifies synthesis and allows for post-polymerization modification. pku.edu.cn
Potential for Novel Polymer Architectures and Functional Materials
The use of this compound as a monomer provides access to a range of novel polymer architectures. Beyond simple linear homopolymers, the controlled nature of modern ROP techniques enables the synthesis of block copolymers, star-shaped polymers, and cyclic polypeptides. acs.orgillinois.edu These complex architectures can lead to materials with unique self-assembly properties and functionalities.
The hydrophobic nature of the butyl side chain can be exploited to create amphiphilic block copolymers by polymerizing this compound with a hydrophilic NCA monomer. Such copolymers can self-assemble in aqueous environments to form micelles or vesicles, which have significant potential in drug delivery and nanotechnology. nih.gov The incorporation of the butyl group can also influence the thermal and mechanical properties of the resulting materials, making them suitable for applications ranging from biodegradable plastics to advanced coatings. nih.gov
Opportunities in Stereocontrolled Chemical Synthesis
The 4-position of this compound is a stereocenter, meaning the monomer can exist as different stereoisomers. The stereochemistry of the monomer is crucial as it directly translates to the stereochemistry of the resulting polypeptide, which in turn dictates its secondary structure (e.g., α-helix or β-sheet). acs.org This control over stereochemistry is a significant opportunity in chemical synthesis.
Future research will likely focus on the development of stereoselective polymerization catalysts that can either selectively polymerize one enantiomer from a racemic mixture of this compound or produce stereoblock copolymers. The ability to control the tacticity of the polymer chain will allow for fine-tuning of the material's properties. For instance, isotactic and syndiotactic polypeptides can exhibit vastly different physical and biological characteristics.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is becoming increasingly vital in polymer chemistry. frontiersin.org For this compound, density functional theory (DFT) calculations can provide valuable insights into the thermodynamics and kinetics of its synthesis and polymerization. frontiersin.org
Computational studies can help in understanding the polymerization mechanisms in greater detail, predicting the effects of different initiators and catalysts, and designing new synthetic strategies. frontiersin.org Molecular dynamics simulations can be employed to predict the conformational behavior and self-assembly of polypeptides derived from this monomer. By integrating these computational approaches with experimental validation, researchers can accelerate the discovery and development of new materials based on this compound with desired properties and functionalities.
Q & A
Q. How should researchers handle discrepancies between computational predictions and experimental results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
